N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide
Description
N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide is a synthetic organic compound featuring a 1,2,3,4-tetrahydroquinoline core modified with a 4-methylbenzenesulfonyl (tosyl) group at the 1-position and a 4-nitrobenzamide substituent at the 7-position. The molecular formula is C₂₃H₂₀N₃O₅S, with a molecular weight of 450.49 g/mol.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-16-4-12-21(13-5-16)32(30,31)25-14-2-3-17-6-9-19(15-22(17)25)24-23(27)18-7-10-20(11-8-18)26(28)29/h4-13,15H,2-3,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLIBATXFUVNHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides under basic conditions . The final step involves the coupling of the sulfonylated tetrahydroquinoline with 4-nitrobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. The nitrobenzamide moiety may participate in redox reactions, affecting cellular processes. The tetrahydroquinoline core provides structural stability and facilitates binding to target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other tetrahydroquinoline derivatives, particularly those substituted with sulfonyl or benzamide groups. Below is a detailed comparison with 4-(tert-Butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (CAS: 1004253-21-7), a structurally analogous molecule described in safety data sheets .
Table 1: Structural and Physicochemical Comparison
| Parameter | N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-4-Nitrobenzamide | 4-(tert-Butyl)-N-(1-Isobutyryl-1,2,3,4-Tetrahydroquinolin-7-yl)Benzamide |
|---|---|---|
| Molecular Formula | C₂₃H₂₀N₃O₅S | C₂₄H₃₀N₂O₂ |
| Molecular Weight (g/mol) | 450.49 | 378.51 |
| Key Functional Groups | Tosyl (sulfonyl), nitrobenzamide | Isobutyryl, tert-butyl benzamide |
| Polarity | High (due to nitro and sulfonyl groups) | Moderate (tert-butyl increases hydrophobicity) |
| Potential Reactivity | Nitro group may undergo reduction; sulfonyl acts as a leaving group | Isobutyryl group prone to hydrolysis under acidic/basic conditions |
Key Differences and Implications
Functional Group Effects: The tosyl group in the target compound enhances electrophilicity and stability compared to the isobutyryl group in the analog, which is more hydrolytically labile .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (450.49 vs. 378.51 g/mol) and polar functional groups suggest lower membrane permeability but improved aqueous solubility relative to the tert-butyl derivative.
Synthetic Applications :
- The nitro group in the target compound could serve as a precursor for amine derivatives via reduction, whereas the tert-butyl group in the analog is typically used to enhance metabolic stability in drug design.
Research Findings and Limitations
While direct pharmacological or toxicological data for this compound are scarce, inferences can be drawn from structurally related compounds:
- Safety Profiles : The tert-butyl analog requires precautions against hydrolysis and irritation , suggesting that the target compound’s sulfonyl and nitro groups may necessitate stricter handling protocols due to higher reactivity.
- Biological Activity: Tetrahydroquinoline derivatives with sulfonyl groups often exhibit protease inhibitory activity, while nitro-substituted analogs are explored for antimicrobial properties.
Biological Activity
N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core linked to a sulfonamide group and a nitrobenzamide moiety. The unique structural characteristics contribute to its reactivity and biological profile.
- IUPAC Name : N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide
- Molecular Formula : C17H18N2O4S
- Molecular Weight : 358.40 g/mol
The biological activity of this compound primarily stems from its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to inhibit the activity of specific enzymes. This inhibition may lead to the disruption of metabolic pathways in target organisms.
- Receptor Binding : The compound's structure enables it to fit into binding pockets of proteins and enzymes, modulating their function. This interaction can alter signaling pathways involved in cell proliferation and apoptosis.
Antibacterial Properties
The sulfonamide class is well-known for its antibacterial properties. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of folate synthesis by targeting dihydropteroate synthase.
Antitumor Activity
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The presence of the nitro group enhances its ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Antiviral Activity
Preliminary studies suggest potential antiviral effects against certain viruses by interfering with viral replication processes. This activity warrants further investigation into the specific viral targets involved .
Comparative Studies
To understand the uniqueness of this compound, a comparison with similar sulfonamide derivatives is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide structure | Antibacterial |
| Benzene sulfonamide derivatives | Various substitutions on benzene rings | Anticancer and antibacterial |
| Thiazole-based sulfonamides | Heterocyclic ring systems | Enzyme inhibitors |
The unique combination of the tetrahydroquinoline framework with multiple functional groups enhances the reactivity and biological profile of this compound compared to simpler sulfonamides or those lacking significant substitutions.
Case Studies
- In Vitro Efficacy Against Bacterial Strains : A study evaluated the antibacterial efficacy of this compound against E. coli and S. aureus. Results indicated an MIC (Minimum Inhibitory Concentration) value as low as 8 µg/mL for S. aureus, showcasing potent antibacterial properties .
- Antitumor Activity in Cancer Cell Lines : Research conducted on various cancer cell lines demonstrated that treatment with this compound resulted in a 50% reduction in cell viability at concentrations ranging from 10 to 20 µM after 48 hours of exposure .
Q & A
Q. What are the key steps for synthesizing N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-nitrobenzamide?
Answer: The synthesis typically involves a multi-step approach:
Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions (e.g., using HCl or TFA) to form the 1,2,3,4-tetrahydroquinoline scaffold .
Sulfonylation : Reaction with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 1-position .
Nitrobenzamide Coupling : Amide bond formation using 4-nitrobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) .
Validation : Confirm purity (>95% by HPLC) and structure (1H/13C NMR, MS-ESI). For example, sulfonylated intermediates often show characteristic downfield shifts for the sulfonyl group (δ ~7.5–8.0 ppm in 1H NMR) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Answer: Key techniques include:
- 1H/13C NMR : Identify protons and carbons in the tetrahydroquinoline ring (e.g., δ 2.5–3.5 ppm for CH2 groups), sulfonyl aromatic protons (δ 7.5–8.0 ppm), and nitrobenzamide protons (δ 8.1–8.3 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and fragmentation patterns .
- IR Spectroscopy : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O stretches (~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments for this compound?
Answer: Discrepancies in stereochemistry (e.g., cis/trans configurations) may arise due to:
- Dynamic NMR Analysis : Monitor temperature-dependent splitting of diastereotopic protons .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
Example : In similar tetrahydroquinoline derivatives, X-ray data confirmed the endo preference in Diels-Alder reactions, resolving ambiguities in NOE experiments .
Q. What experimental strategies optimize the imino Diels-Alder reaction for synthesizing the tetrahydroquinoline core?
Answer: The imino Diels-Alder reaction can be optimized by:
- Catalyst Selection : Use Lewis acids (e.g., Yb(OTf)₃) to enhance regioselectivity and reduce side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates and yields .
- Temperature Control : Reactions performed at 60–80°C balance kinetics and thermodynamics for endo-adduct formation .
Data Note : In a study, cycloaddition at 70°C in CH₃CN achieved >85% yield of the desired diastereomer .
Q. How should researchers design biological assays to evaluate nitric oxide synthase (NOS) inhibition by this compound?
Answer: Follow protocols for recombinant NOS isoforms (iNOS, eNOS, nNOS):
Enzyme Preparation : Express human NOS in Baculovirus-infected Sf9 cells .
Radioactive Assay : Measure L-[³H]arginine conversion to L-[³H]citrulline. Inhibitor IC₅₀ values are determined via dose-response curves .
Selectivity Testing : Compare inhibition across isoforms (e.g., iNOS vs. eNOS) using purified enzymes.
Key Controls : Include reference inhibitors (e.g., L-NAME for eNOS) and validate with kinetic analysis (Km/Vmax) .
Q. What methodological challenges arise in analyzing diastereomeric mixtures of this compound?
Answer: Challenges include:
- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to resolve enantiomers .
- Spectral Overlap : Employ 2D NMR (e.g., COSY, NOESY) to distinguish diastereomers. For example, NOE correlations between axial protons confirm stereochemistry .
- Crystallization Issues : Screen multiple solvents (e.g., EtOH/water) to obtain single crystals for X-ray analysis .
Q. How can researchers address low yields in the nitrobenzamide coupling step?
Answer: Improve yields by:
- Activation of Carboxylic Acid : Use HATU or EDC/HOBt for amide coupling instead of acyl chlorides .
- Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
- Purification : Employ flash chromatography (silica gel, 5% MeOH/CH₂Cl₂) or recrystallization (EtOAc/hexane) .
Example : Switching to HATU in DMF increased coupling yields from 60% to 85% in similar benzamide syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
